REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](OC)=[CH:4][C:3]=1[F:10].[CH2:11]=[O:12].[ClH:13].[C:14](=O)([O-])O.[Na+]>C(O)(=O)C.C(OCC)C>[Cl:13][CH2:5][C:6]1[CH:7]=[C:2]([F:1])[C:3]([F:10])=[CH:4][C:11]=1[O:12][CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)OC)F
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Thereupon, the reaction mixture was stirred for 18 hours at room temperature and additional 4 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
CUSTOM
|
Details
|
Subsequently, the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the crude product distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C=C(C(=C1)F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |